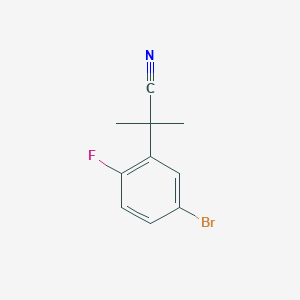
2-(5-Bromo-2-fluorophenyl)-2-methylpropanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-Bromo-2-fluorophenyl)-2-methylpropanenitrile is an organic compound that features a bromine and fluorine atom attached to a phenyl ring, along with a nitrile group and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the lithiation of 1-bromo-4-fluorobenzene, followed by reaction with a suitable nitrile source under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
2-(5-Bromo-2-fluorophenyl)-2-methylpropanenitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the nitrile group.
Oxidation: Potassium permanganate (KMnO4) can be used for the oxidation of the nitrile group.
Major Products
Substitution: Products depend on the nucleophile used; for example, using an alkoxide can yield an ether.
Reduction: Reduction of the nitrile group yields the corresponding amine.
Oxidation: Oxidation of the nitrile group yields the corresponding carboxylic acid.
科学研究应用
2-(5-Bromo-2-fluorophenyl)-2-methylpropanenitrile has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Materials Science: The compound can be used in the development of advanced materials with specific electronic or photonic properties.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving halogenated aromatic compounds.
作用机制
The mechanism of action of 2-(5-Bromo-2-fluorophenyl)-2-methylpropanenitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity through halogen bonding and other interactions.
相似化合物的比较
Similar Compounds
Uniqueness
2-(5-Bromo-2-fluorophenyl)-2-methylpropanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromine and fluorine atoms enhances its potential for selective interactions in various applications.
生物活性
2-(5-Bromo-2-fluorophenyl)-2-methylpropanenitrile is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H12BrF
- Molecular Weight : 267.13 g/mol
- IUPAC Name : this compound
The biological activity of this compound is attributed to its interaction with specific molecular targets, primarily through enzyme inhibition and receptor modulation.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor for various enzymes involved in metabolic pathways. For example, it has been shown to inhibit the activity of certain kinases and phosphatases, which play crucial roles in cell signaling and proliferation.
Receptor Modulation
Additionally, this compound has been studied for its effects on G-protein coupled receptors (GPCRs), which are vital for numerous physiological processes. The modulation of these receptors can lead to altered cellular responses, potentially offering therapeutic benefits in conditions like cancer and inflammation.
Biological Activity Data
The following table summarizes key biological activities associated with this compound based on available research findings:
Case Studies
Several studies have explored the biological effects of this compound:
- Anticancer Efficacy : A study demonstrated that this compound significantly reduced the viability of various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase.
- Anti-inflammatory Research : Another investigation reported that treatment with this compound led to a notable decrease in pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in vitro, suggesting its potential as an anti-inflammatory agent.
- Toxicological Assessment : Toxicological studies indicated that while the compound exhibits promising biological activity, it also presents risks such as skin irritation and eye damage, necessitating careful handling and further safety evaluations .
属性
IUPAC Name |
2-(5-bromo-2-fluorophenyl)-2-methylpropanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrFN/c1-10(2,6-13)8-5-7(11)3-4-9(8)12/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIPHQLOGJYEAJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=C(C=CC(=C1)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














